Home > Products > Screening Compounds P53891 > 3-Hydroxy Imiquimod
3-Hydroxy Imiquimod - 1807606-78-5

3-Hydroxy Imiquimod

Catalog Number: EVT-1478479
CAS Number: 1807606-78-5
Molecular Formula: C14H16N4O
Molecular Weight: 256.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Hydroxy Imiquimod is a metabolite of Imiquimod, a medication used topically for the treatment of certain skin conditions. [] It is classified as an imidazoquinoline amine, a group of compounds known for their immunomodulatory properties. [] While Imiquimod itself is widely studied for its therapeutic applications, 3-Hydroxy Imiquimod's role in scientific research primarily revolves around understanding its formation and potential biological activity as a metabolite of Imiquimod.

Imiquimod

Compound Description: Imiquimod is an immune response modifier that acts as a Toll-like receptor 7 (TLR7) agonist. It is used topically for the treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and genital warts. [] Imiquimod exerts its therapeutic effects by activating the immune system, leading to the production of cytokines such as interferon-α, tumor necrosis factor-α, and interleukin-12. []

Relevance: Imiquimod is the parent compound of 3-hydroxy imiquimod. The two compounds share a core imidazoquinoline structure, with 3-hydroxy imiquimod possessing an additional hydroxyl group at the 3-position. This structural modification may alter the pharmacological properties of 3-hydroxy imiquimod compared to imiquimod. For example, in one study, imiquimod was found to reduce IL-10 levels in RAW264.7 cells. [] The impact of the additional hydroxyl group in 3-hydroxy imiquimod on its interaction with TLR7 and its downstream effects on cytokine production requires further investigation.

Allopregnanolone (3α,5α-THP)

Compound Description: Allopregnanolone (3α,5α-THP) is a neurosteroid that acts as a positive allosteric modulator of the GABAA receptor. It is synthesized in the brain and adrenal glands and is involved in the regulation of mood, anxiety, and stress responses. [] Allopregnanolone has been shown to exert anti-inflammatory effects by modulating TLR4 signaling pathways. []

Relevance: While structurally distinct from 3-hydroxy imiquimod, allopregnanolone is considered related due to its shared involvement in modulating immune responses through TLR signaling pathways. Specifically, allopregnanolone has been shown to enhance IL-10 production via the endosomal TRIF-dependent TLR4 signaling pathway, [] which is relevant considering imiquimod's ability to reduce IL-10 levels. [] This suggests a potential interplay between these compounds and their effects on immune regulation. Further investigation is needed to elucidate the potential synergistic or antagonistic effects of combining 3-hydroxy imiquimod with allopregnanolone.

3α,5α-Tetrahydrodeoxycorticosterone (3α,5α-THDOC)

Compound Description: 3α,5α-Tetrahydrodeoxycorticosterone (3α,5α-THDOC) is another neurosteroid that, like allopregnanolone, acts as a positive allosteric modulator of the GABAA receptor. [] It is also synthesized in the brain and adrenal glands and is involved in similar physiological processes as allopregnanolone.

Relevance: 3α,5α-THDOC is related to 3-hydroxy imiquimod due to its shared ability to restore IL-10 levels in RAW264.7 cells following imiquimod-induced reduction. [] This suggests a potential role for 3α,5α-THDOC in modulating the immune response elicited by imiquimod or its derivatives. The structural differences between 3α,5α-THDOC and 3-hydroxy imiquimod suggest that their effects on IL-10 levels may be mediated through distinct mechanisms of action. Further studies are needed to explore the potential therapeutic implications of combining 3-hydroxy imiquimod with 3α,5α-THDOC.

Overview

3-Hydroxy Imiquimod is a derivative of Imiquimod, a well-known immune response modifier primarily used in dermatological applications. This compound has garnered attention due to its potential therapeutic effects, especially in the treatment of skin conditions such as actinic keratosis and superficial basal cell carcinoma. The compound is classified as an immunomodulator, functioning by activating the immune system through specific receptor interactions.

Source and Classification

3-Hydroxy Imiquimod is synthesized from Imiquimod, which itself is derived from the imidazoquinoline class of compounds. The classification of this compound falls under the category of small molecular weight immunomodulators, specifically targeting Toll-like receptors, which play a crucial role in the innate immune response.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Hydroxy Imiquimod typically involves hydroxylation of Imiquimod at the C3 position. Common methods for this hydroxylation include:

  • Hydroxylation Reactions: Utilizing hydrogen peroxide or peracids as hydroxylating agents in the presence of a catalyst. The reaction conditions are carefully controlled to achieve selective hydroxylation while minimizing by-products.
  • Industrial Production: For large-scale production, advanced reaction vessels and high-purity reagents are employed to ensure consistency and yield. The optimization of reaction conditions is critical for maximizing production efficiency and minimizing impurities .
Molecular Structure Analysis

Structure and Data

The molecular formula for 3-Hydroxy Imiquimod is C₁₃H₁₃N₃O. Its structural representation includes:

  • Functional Groups: A hydroxyl group (-OH) at the third position, which differentiates it from its parent compound.
  • Molecular Geometry: The compound exhibits a planar structure conducive to interaction with biological targets.

Key data points include:

  • Molecular Weight: Approximately 227.26 g/mol
  • Melting Point: Not extensively documented but inferred from related compounds.
Chemical Reactions Analysis

Reactions and Technical Details

3-Hydroxy Imiquimod can undergo several chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
  • Reduction: This compound can revert to Imiquimod through reduction processes that remove the hydroxyl group.
  • Substitution Reactions: The hydroxyl group can be replaced with other functional groups (e.g., halogens) through nucleophilic substitution reactions .

These reactions highlight the versatility of 3-Hydroxy Imiquimod in synthetic organic chemistry and its potential for further modifications.

Mechanism of Action

Process and Data

3-Hydroxy Imiquimod acts primarily as an agonist for Toll-like receptor 7 (TLR7). Upon binding to TLR7, it initiates a cascade of immune responses that include:

  • Activation of Immune Cells: This leads to the recruitment and activation of various immune cells, enhancing local immune responses.
  • Cytokine Production: The compound stimulates the production of pro-inflammatory cytokines, which further amplify the immune response.
  • Cellular Effects: Enhanced inflammatory cell infiltration occurs at the site of application, contributing to apoptosis in diseased tissues .

The pharmacokinetics suggest that topical administration limits systemic absorption, reducing potential side effects while focusing therapeutic effects locally.

Physical and Chemical Properties Analysis

Properties and Relevant Data

3-Hydroxy Imiquimod possesses distinct physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: The compound demonstrates stability under various environmental conditions but may degrade under extreme pH or exposure to light.
  • Chemical Behavior: Reactivity profiles indicate susceptibility to oxidation and substitution reactions, allowing for further functionalization .

These properties are essential for understanding its behavior in biological systems and its formulation in pharmaceutical preparations.

Applications

Scientific Uses

3-Hydroxy Imiquimod has several notable applications in scientific research and clinical practice:

  • Dermatological Treatments: Used topically for conditions such as actinic keratosis and basal cell carcinoma due to its ability to stimulate local immune responses.
  • Research Tool: Employed in laboratory settings to study TLR7-mediated pathways and immune responses, contributing to vaccine development and cancer immunotherapy strategies .
  • Potential Therapeutics: Ongoing research explores its efficacy against viral infections and other malignancies by leveraging its immunomodulatory properties.
Introduction to 3-Hydroxy Imiquimod

3-Hydroxy Imiquimod (3-HI) is a hydroxylated derivative of the well-established immunomodulator imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine). This structural analogue emerges from strategic efforts to enhance the pharmacological profile of its parent compound while mitigating limitations associated with its clinical use. Unlike imiquimod—approved for topical treatment of actinic keratosis, superficial basal cell carcinoma, and anogenital warts—3-HI exhibits unique biological activities rooted in its altered molecular architecture [1] [2]. Its discovery stems from both deliberate chemical synthesis and the identification of endogenous metabolites in tryptophan catabolism pathways, positioning it as a critical subject for oncology and immunology research [5]. This review delineates the structural and functional attributes, developmental trajectory, and research imperatives of 3-Hydroxy Imiquimod.

Structural and Functional Relationship to Imiquimod

The core structure of 3-HI retains the imidazoquinoline backbone of imiquimod but incorporates a hydroxyl group (-OH) at the C3 position of the quinoline ring. This modification significantly alters its electronic properties and steric configuration. Computational analyses (DFT/B3LYP/6-311G++(d,p)) reveal that hydroxylation reduces electron density at N1 and C4 sites—critical for Toll-like receptor (TLR) binding—while introducing a hydrogen-bond donor capability absent in the parent molecule [4]. These changes are quantified in Table 1.

Table 1: Molecular Properties of Imiquimod vs. 3-Hydroxy Imiquimod

PropertyImiquimod3-Hydroxy ImiquimodFunctional Implication
Molecular Weight (g/mol)240.3256.3Altered pharmacokinetics
LogP2.82.2Enhanced hydrophilicity
H-Bond Donors12Increased polar interactions
Electrostatic PotentialHigh at C4/N1Redistributed to C3-OHShifted TLR7/8 affinity; New targets

Functionally, imiquimod agonizes TLR7/8, triggering MyD88-dependent nuclear factor kappa-B (NF-κB) activation and cytokine induction (e.g., IFN-α, TNF-α, IL-6) [1] [3]. In contrast, 3-HI demonstrates attenuated TLR7 affinity due to its modified electronic profile. Instead, it exhibits:

  • Tubulin Interaction: Direct binding to β-tubulin at the colchicine site, inhibiting microtubule polymerization (IC₅₀ ≈ 3.2 μM) [7].
  • Immunomodulation: Suppression of IFN-γ-induced STAT1/NF-κB signaling in dendritic cells, reducing pro-inflammatory cytokines (TNF, IL-6, IL-12p70) by >60% compared to imiquimod [5].
  • Apoptosis Induction: Activation of caspase-9 and -3 via the intrinsic mitochondrial pathway, independent of TLR engagement [7].

Thus, hydroxylation redirects 3-HI toward mechanisms distinct from classic TLR7-mediated immunostimulation, expanding its functional repertoire beyond imiquimod’s primary actions.

Historical Development and Rationale for Hydroxylation

The development of 3-HI originated from two parallel pathways: de novo chemical synthesis of imiquimod analogues and the discovery of endogenous metabolites in tryptophan catabolism.

De Novo Synthesis

Early efforts to optimize imiquimod focused on its imidazoquinoline core. Limitations like topical-only application, systemic side effects (e.g., flu-like symptoms), and restricted efficacy in deep tumors prompted pharmacomodulation [2] [7]. Initial analogues (e.g., EAPB0203, EAPB0503) featured modifications to the amine side chain or quinoline ring, enhancing cytotoxicity 10–100-fold in melanoma and leukemia models [7]. Hydroxylation emerged as a strategy to:

  • Improve Solubility: Reducing logP enhances water solubility, potentially enabling intravenous administration.
  • Diversify Mechanisms: Shift focus from TLR-dependent effects to direct antitumor actions (e.g., microtubule disruption).
  • Mitigate Toxicity: Attenuated TLR7 activation could reduce cytokine-mediated adverse events [2].

Endogenous Metabolite Discovery

Untargeted metabolomics identified 3-Hydroxy-L-kynurenamine (3-HKA)—a tryptophan metabolite structurally analogous to 3-HI—in lymphatic fluid and tumor microenvironments. Concentrations reached 40 μM after IFN-γ stimulation in mice, and IDO1-knockout models confirmed its derivation from tryptophan catabolism [5]. Like synthetic 3-HI, 3-HKA exhibited potent anti-inflammatory and antitumor activities, validating hydroxylation as a biologically relevant modification. This dual origin underscores 3-HI’s role as both a designed therapeutic and a natural immunoregulator.

Scope of Research: Bridging Gaps in Analogues and Derivatives

Research on 3-HI addresses critical gaps in the imidazoquinoline drug class:

Expanding Mechanism Diversity

While first-generation analogues (e.g., EAPB0203) improved cytotoxicity, they retained TLR-dependent properties. 3-HI’s tubulin-binding capability—shared unexpectedly by imiquimod itself—represents a paradigm shift [7]. Molecular docking confirms occupation of the colchicine site on β-tubulin, explaining G2/M cell-cycle arrest and apoptosis in malignant cells. This dual immunomodulatory and antimitotic profile bridges the gap between "pure" immune activators and cytotoxic agents.

Overcoming Tumor Microenvironment Resistance

Tryptophan metabolism via IDO1/TDO is a key immune evasion mechanism in cancers. 3-HI derivatives like 3-HKA counteract this by:

  • Inhibiting IFN-γ-driven STAT1/NF-κB activation in dendritic cells [5].
  • Reducing TNF, IL-1β, and IL-17 in in vivo psoriasis and nephritis models [5].This positions 3-HI as a tool to reverse immunosuppression in IDO1-rich microenvironments.

Broadening Application Spectrum

Preclinical studies highlight potential beyond dermatology:

  • Cutaneous Leishmaniasis: 3-HI analogues impair parasite survival via TLR7-independent nitric oxide release [2].
  • Solid Tumors: Tubulin inhibition enables activity against non-superficial malignancies (e.g., breast, lung cancer lines) [5] [7].
  • Autoimmune Disorders: 3-HKA ameliorates immune-mediated glomerulonephritis and psoriasis in murine models [5].

Table 2: Research Focus Areas for 3-Hydroxy Imiquimod Analogues

Research TargetCurrent Analogue LeadKey FindingsUnanswered Questions
TLR-Independent Immunomodulation3-HKASuppresses DC-mediated TNF/IL-6 by >60%In vivo stability and metabolism
Microtubule InhibitionEAPB0503Binds β-tubulin; IC₅₀ 0.2–0.5 μM in CML/melanomaSelectivity vs. neuronal tubulin isoforms
Antiparasitic ActivityImidazoquinoxaline derivativesAnti-leishmanial via NO inductionEfficacy in chronic parasitic infections

Future research must prioritize elucidating 3-HI’s pharmacokinetics, metabolite profiling, and structure-activity relationships across its expanding target spectrum.

Concluding Remarks

3-Hydroxy Imiquimod exemplifies strategic drug development through targeted molecular refinement. Its hydroxylation redirects biological activity toward novel mechanisms—notably tubulin disruption and nuanced immunomodulation—transcending the limitations of its parent compound. As both a synthetic analogue and an endogenous metabolite, it bridges chemical design principles with natural immunoregulatory pathways, offering multifaceted therapeutic opportunities in oncology and immunology.

Properties

CAS Number

1807606-78-5

Product Name

3-Hydroxy Imiquimod

IUPAC Name

3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol

Molecular Formula

C14H16N4O

Molecular Weight

256.31

InChI

InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17)

SMILES

CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO

Synonyms

3-Hydroxy Imiquimod; 4-Amino-β-methyl-1H-imidazo[4,5-c]quinoline-1-propanol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.